molecular formula C11H7ClN4 B590119 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B590119
M. Wt: 230.65 g/mol
InChI Key: VYSURYHOHZGRLB-UHFFFAOYSA-N
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Patent
US09193749B2

Procedure details

Title compound 471 (0.8 g, 5.53 mmol) and Trimethyl orthobenzoate (5 mL, 29.1 mmol) were combined and the reaction mixture was stirred at 120° C. for 3 h. The mixture was cooled to room temperature and the solid was filtered and washed with hexanes to afford title compound 472 (1.35 g, 100%) as a beige solid. MS (m/z): 231.1 (M+H)
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH:8][NH2:9])=[N:6][CH:5]=[CH:4][N:3]=1.CO[C:12](OC)(OC)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[Cl:1][C:2]1[C:7]2[N:6]([C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[N:9][N:8]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC1=NC=CN=C1NN
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
COC(C1=CC=CC=C1)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 120° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C(=NN2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 105.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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